2-Bromo-3-fluoro-4-methoxyacetophenone

Bromodomain inhibition Epigenetic drug discovery Fluorescence anisotropy assay

This α-bromoacetophenone derivative features a unique 2-bromo-3-fluoro-4-methoxy substitution pattern that enables direct synthesis of fluorinated kinase inhibitors without late-stage fluorination. Validated BRD3 selectivity (IC50=316 nM, 2-fold over BRD4) supports targeted bromodomain probe development. The electrophilic α-bromo handle facilitates efficient thiazole, imidazole, and pyrrolopyrimidine cyclizations, critical for covalent PTP inhibitor scaffolds. Unlike 2-bromo-4′-methoxyacetophenone, the retained 3-fluoro group improves metabolic stability and regioselectivity. Research-scale quantities at 98% purity ensure reproducible process chemistry.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
Cat. No. B1495263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoro-4-methoxyacetophenone
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C=C1)OC)F)Br
InChIInChI=1S/C9H8BrFO2/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-4H,1-2H3
InChIKeyCETATZUSCGXIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-fluoro-4-methoxyacetophenone (CAS 1809161-50-9): A Multi-Substituted Acetophenone for Targeted Medicinal Chemistry and Fragment-Based Discovery


2-Bromo-3-fluoro-4-methoxyacetophenone (CAS 1809161-50-9) is a polyhalogenated acetophenone derivative characterized by the presence of an α-bromoacetyl electrophilic handle alongside a unique 3-fluoro-4-methoxy substitution pattern on the aromatic ring [1]. This specific substitution array confers distinct molecular recognition properties, as evidenced by its binding affinity to bromodomain-containing proteins BRD3 (IC50 = 316 nM) and BRD4 (IC50 = 631 nM) in fluorescence anisotropy assays [2]. The compound serves as a versatile building block in the synthesis of kinase inhibitors and other bioactive heterocycles, with its strategic placement of bromine, fluorine, and methoxy functionalities enabling regioselective transformations not achievable with simpler acetophenone analogs .

Why 2-Bromo-3-fluoro-4-methoxyacetophenone Cannot Be Replaced by Unsubstituted or Mono-Substituted Acetophenone Analogs in Drug Discovery


Substitution of 2-bromo-3-fluoro-4-methoxyacetophenone with generic acetophenone derivatives or mono-substituted analogs introduces critical failures in both target engagement and synthetic utility. Structure-activity relationship (SAR) studies demonstrate that the α-bromo group is essential for covalent protein tyrosine phosphatase inhibition, while the aromatic substitution pattern profoundly modulates potency [1]. Unsubstituted acetophenone lacks the electrophilic α-bromo handle required for nucleophilic substitution cascades, rendering it inert as a covalent warhead [2]. The 2-bromo-4′-methoxyacetophenone analog (CAS 2632-13-5), while commercially available, lacks the 3-fluoro substituent that enhances metabolic stability and alters electronic distribution, potentially affecting off-target CYP inhibition profiles . The absence of quantitative comparator data for direct activity comparisons underscores the importance of empirical validation rather than assumed class interchangeability.

2-Bromo-3-fluoro-4-methoxyacetophenone: Quantitative Evidence of Differential Target Engagement and Selectivity Profile


BRD3 Preferential Binding: 2.0-Fold Selectivity Over BRD4 for Bromodomain-Containing Protein 3

2-Bromo-3-fluoro-4-methoxyacetophenone exhibits differential binding affinity across bromodomain family members, with a 2.0-fold selectivity for BRD3 (IC50 = 316 nM) over BRD4 (IC50 = 631 nM). This selectivity contrasts with many pan-BET inhibitors that display broader, non-selective bromodomain engagement [1]. The assay employed fluorescence anisotropy with Alexa Fluor 488-labeled probe, with measurements taken after 60-minute incubation. The compound also inhibits BRD2 with an IC50 of 501 nM, establishing a clear BRD3 > BRD2 > BRD4 affinity rank order [2].

Bromodomain inhibition Epigenetic drug discovery Fluorescence anisotropy assay

CYP3A4 Inhibition Profile: 7.0 μM IC50 in Human Microsomes Suggests Favorable Metabolic Stability Window

In human liver microsome assays, 2-bromo-3-fluoro-4-methoxyacetophenone demonstrates an IC50 of 7.00 μM (7000 nM) against CYP3A4 using LC-MS/MS detection with midazolam as probe substrate [1]. This moderate inhibitory activity, measured after 5-minute preincubation, contrasts with the structurally related compound BDBM50386879 which showed an IC50 >50,000 nM (50 μM) against CYP3A4 using BFC substrate in fluorometric assay [2]. The ~7-fold difference highlights how subtle changes in the acetophenone scaffold alter CYP inhibition liability, a critical consideration in lead optimization.

CYP inhibition Metabolic stability Drug-drug interaction prediction

BRD2 Affinity Comparison: 501 nM IC50 Provides Baseline for Bromodomain Family Profiling

Beyond the BRD3/BRD4 selectivity data, 2-bromo-3-fluoro-4-methoxyacetophenone inhibits BRD2 with an IC50 of 501 nM, as measured by fluorescence anisotropy assay with Alexa Fluor 488 probe after 60-minute incubation [1]. This value positions the compound within the BRD3 (316 nM) and BRD4 (631 nM) affinity range, confirming a consistent bromodomain engagement profile. The availability of quantitative data across three BET family members enables precise selectivity profiling that cannot be extrapolated from single-target measurements.

BRD2 inhibition Bromodomain selectivity Chemical probe development

Structural Differentiation from Mono-Substituted Analogs: Triple Substituent Array Confers Unique Reactivity

2-Bromo-3-fluoro-4-methoxyacetophenone (MW = 247.06) incorporates three distinct functional handles absent in simpler analogs: an α-bromoacetyl electrophile for nucleophilic substitution, a 3-fluoro substituent that modulates ring electronics and metabolic stability, and a 4-methoxy group that influences regioselectivity in subsequent transformations . In contrast, 2-bromo-4′-methoxyacetophenone (CAS 2632-13-5, MW = 229.07) lacks the fluorine substituent entirely, while 3′-fluoro-4′-methoxyacetophenone (CAS 455-91-4, MW = 168.17) lacks the α-bromo group essential for covalent target engagement and cascade reactions [1]. This triple-substitution pattern enables synthetic pathways to fluoro-substituted heterocycles that are inaccessible from mono- or di-substituted precursors.

Organic synthesis Heterocycle formation Covalent warhead design

Validated Application Scenarios for 2-Bromo-3-fluoro-4-methoxyacetophenone in Pharmaceutical and Agrochemical Research


BRD3-Selective Chemical Probe Development in Epigenetic Drug Discovery

Researchers developing chemical probes for bromodomain-containing protein 3 (BRD3) can utilize 2-bromo-3-fluoro-4-methoxyacetophenone as a starting scaffold due to its quantifiable 2.0-fold selectivity for BRD3 (IC50 = 316 nM) over BRD4 (IC50 = 631 nM) [1]. This preferential binding profile, validated by fluorescence anisotropy assays, enables SAR expansion focused on enhancing BRD3 selectivity while minimizing BRD4 off-target effects. The compound serves as a fragment-like hit with defined BET family selectivity data, reducing the need for initial broad-spectrum bromodomain screening of newly synthesized analogs.

Synthesis of Fluorinated Heterocyclic Kinase Inhibitor Intermediates

The α-bromoacetyl moiety of 2-bromo-3-fluoro-4-methoxyacetophenone serves as a versatile electrophilic handle for constructing thiazole, imidazole, and pyrrolopyrimidine cores commonly found in kinase inhibitor scaffolds [1]. Unlike 2-bromo-4′-methoxyacetophenone, the 3-fluoro substituent remains intact through downstream cyclization reactions, enabling direct access to fluorinated heterocycles with improved metabolic stability profiles . This eliminates the need for late-stage fluorination steps, which often require harsh conditions and specialized reagents.

Covalent Protein Tyrosine Phosphatase (PTP) Inhibitor Lead Optimization

As a member of the α-bromoacetophenone class of neutral PTP inhibitors, this compound provides a scaffold for covalent targeting of the conserved catalytic cysteine in SHP-1 and PTP1B active sites [1]. The aromatic 3-fluoro-4-methoxy substitution pattern offers a differentiated vector for potency optimization compared to the widely studied 2-bromo-4′-methoxyacetophenone (PTP Inhibitor II). Researchers can leverage the existing BRD3/BRD4 selectivity data to design dual-targeting molecules or assess potential polypharmacology liabilities during lead optimization campaigns.

Regioselective Building Block for Agrochemical Intermediate Synthesis

The strategic placement of bromine at the 2-position, fluorine at the 3-position, and methoxy at the 4-position creates a predictable electrophilic aromatic substitution pattern for further functionalization [1]. This regiochemical definition is critical for the synthesis of fluorinated phenoxyacetic acid herbicides and triazole fungicide intermediates, where precise substitution patterns dictate biological activity. The compound's commercial availability at research scale with ≥98% purity supports reproducible process chemistry development prior to scale-up.

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